
Nickel thiocyanate
Overview
Description
Nickel thiocyanate (Ni(SCN)₂) is a coordination compound where nickel(II) ions are bonded to thiocyanate (SCN⁻) ligands. It typically forms green crystalline solids and is hygroscopic in nature . The compound has a molecular weight of 174.86 g/mol (or 282.95 g/mol when hydrated) and a density of 1.132 g/cm³ . Structurally, this compound adopts diverse coordination geometries depending on the ligands and synthesis conditions. For instance, it can form monomeric or polymeric structures, with thiocyanate acting as a bridging or terminal ligand .
Infrared (IR) studies confirm that thiocyanate binds to nickel via the sulfur atom (S-coordination), a feature that distinguishes it from other metal thiocyanates like iron or cobalt, which may exhibit N-coordination under certain conditions . This S-bonding mode influences its reactivity and spectroscopic behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel thiocyanate can be synthesized via salt metathesis. One common method involves reacting methanolic solutions of potassium thiocyanate and nickel(II) perchlorate hexahydrate. The precipitated potassium perchlorate is filtered off, and the methanol is removed to yield pure microcrystalline this compound .
Another method involves treating a solution of nickel(II) chloride or nickel(II) nitrate in acetic acid with a solution of ammonium thiocyanate in the same solvent at room temperature. The product is then filtered, washed, and dried .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis, involving the reaction of nickel salts with thiocyanate salts under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Nickel thiocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different nickel compounds.
Reduction: It can be reduced under specific conditions to yield nickel metal or other nickel-containing compounds.
Substitution: this compound can participate in substitution reactions where the thiocyanate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like phosphines, amines, and other donor molecules can replace thiocyanate under appropriate conditions.
Major Products:
Oxidation: Nickel oxides or hydroxides.
Reduction: Nickel metal or nickel hydrides.
Substitution: Nickel complexes with new ligands, such as nickel phosphine complexes.
Scientific Research Applications
Catalytic Applications
Nickel thiocyanate serves as a catalyst in various chemical reactions due to its ability to form complexes with different ligands. It is particularly relevant in:
- Electrochemical Reactions : this compound has been used in electrochemical sensors and batteries due to its conductive properties and ability to facilitate electron transfer processes .
- Organic Synthesis : It acts as a catalyst in organic reactions such as the synthesis of isothiocyanates from amines and thiocyanates .
Material Science
In material science, this compound's coordination chemistry allows it to form interesting functional materials:
- Nanoparticle Synthesis : this compound nanoparticles have been developed for use in wound dressings, demonstrating antimicrobial properties and promoting rapid wound healing. Studies show that these nanoparticles are non-toxic up to certain concentrations and exhibit significant antibacterial activity .
- Complex Formation : Research has shown that this compound can form complexes with various ligands, influencing their structural and magnetic properties. For instance, complexes with isonicotinamide have been characterized using X-ray diffraction techniques, revealing unique hydrogen bonding patterns .
Biological Applications
This compound has garnered attention for its potential biological applications:
- Antimicrobial Properties : Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Toxicological Studies : Understanding the cytotoxicity of nickel compounds is crucial for assessing their safety in biomedical applications. Research indicates that while this compound can influence cellular processes, it requires careful evaluation to mitigate potential health risks associated with nickel exposure.
Environmental Chemistry
This compound's interactions with biological macromolecules have implications for environmental chemistry:
- Binding Studies : Investigations into how this compound binds with proteins and nucleic acids help elucidate its environmental impact and potential toxicity. Such studies are essential for understanding the compound's behavior in biological systems and ecosystems .
Comparative Analysis of this compound with Similar Compounds
The following table compares this compound with other transition metal thiocyanates based on unique features:
Compound | Formula | Unique Features |
---|---|---|
This compound | Ni(SCN)₂ | Exhibits distinct magnetic properties; forms various complexes |
Cobalt(II) Thiocyanate | Co(SCN)₂ | Different magnetic properties compared to nickel |
Copper(I) Thiocyanate | Cu(SCN) | Known for distinct structural characteristics |
Zinc Thiocyanate | Zn(SCN)₂ | Used in agriculture; different solubility compared to nickel |
Silver Thiocyanate | AgSCN | Highly soluble; used in photographic processes |
Case Study 1: Antimicrobial Wound Dressings
A study developed cotton gauze wound dressings impregnated with this compound nanoparticles. These dressings demonstrated rapid scarless healing in rat models while exhibiting antimicrobial properties against common pathogens. The study concluded that such dressings could provide a promising solution for treating various wounds effectively .
Case Study 2: Electrochemical Sensors
Research on electrochemical sensors utilizing this compound highlighted its effectiveness in detecting specific analytes. The sensors exhibited high sensitivity and selectivity due to the unique electronic properties of this compound when incorporated into the sensor matrix .
Mechanism of Action
The mechanism of action of nickel thiocyanate involves its ability to coordinate with various ligands through its nickel center. The thiocyanate ligands can act as nucleophiles, participating in reactions where they donate electron pairs to form new bonds. The nickel center can also undergo redox reactions, facilitating electron transfer processes in catalytic cycles .
Comparison with Similar Compounds
Structural and Geometric Comparisons
Nickel vs. Cobalt Thiocyanate
- Coordination Geometry : Nickel thiocyanate complexes with 2-methylpiperazine form dinuclear structures, while cobalt analogues under the same conditions are isomorphous but exhibit distinct magnetic properties due to differences in d-orbital electron configurations .
- Ligand Binding : Nickel preferentially binds thiocyanate via sulfur, whereas cobalt thiocyanate can adopt both S- and N-coordination modes depending on the co-ligands .
Nickel vs. Iron Thiocyanate
- Synthetic Accessibility : this compound is commercially available and easily synthesized, whereas iron(II) thiocyanate (Fe(NCS)₂) is challenging to prepare and store due to its instability .
- Bridging Behavior : this compound more commonly forms bridged structures (e.g., µ-NCS linkages) compared to iron, which tends toward terminal SCN⁻ coordination in the absence of stabilizing ligands .
Magnetic and Spectroscopic Properties
Key Findings :
- This compound exhibits weaker ligand-field splitting compared to cobalt analogues, attributed to its lower spin-orbit coupling .
- Magnetic exchange interactions in nickel complexes are highly sensitive to bridging ligands; for example, µ-NCS bridges in [Ni₂(µ-NCS)₂(S-dept)₂(NCS)₂] facilitate antiferromagnetic coupling .
Catalytic and Dissolution Behavior
- Accelerated Dissolution : Nickel in alloys dissolves faster in acidic thiocyanate solutions than pure nickel metal, a property exploited in metallurgical processing .
Comparison with Nickel Halides
Biological Activity
Nickel thiocyanate (Ni(SCN)₂) is a compound that has garnered attention in various fields of biological research due to its complex interactions with biological systems. This article provides a comprehensive overview of its biological activity, including toxicity, antimicrobial properties, and interactions with macromolecules.
This compound is a coordination compound formed from nickel and thiocyanate ions. It can be synthesized through various methods, including precipitation from nickel chloride solutions with potassium thiocyanate. The resulting compound often exhibits octahedral coordination geometry, where nickel is bonded to thiocyanate ligands and other coordinating molecules such as water or organic ligands .
1. Toxicity
Nickel compounds, including this compound, are known for their potential toxicity. Research indicates that exposure to nickel can lead to various adverse health effects:
- Cytotoxicity: this compound has been shown to exhibit cytotoxic effects on various cell lines, indicating its potential for inducing cellular damage.
- Respiratory Effects: Studies have highlighted that inhalation of nickel compounds can lead to respiratory inflammation and other lung-related issues. The National Toxicology Program (NTP) reported significant respiratory toxicity at specific concentrations .
- Carcinogenic Potential: Nickel compounds are classified as possible human carcinogens, with evidence suggesting that prolonged exposure may increase cancer risk .
Toxicity Parameter | Observed Effects | Reference |
---|---|---|
Cytotoxicity | Cell damage in vitro | |
Respiratory Effects | Lung inflammation | |
Carcinogenicity | Potential cancer risk |
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Its mechanisms of action are still under investigation but may involve:
- Disruption of Cellular Functions: Nickel ions can interfere with microbial cellular processes, leading to growth inhibition.
- Interaction with Macromolecules: The binding of this compound to proteins and nucleic acids may alter their functions, contributing to its antimicrobial effects .
Case Study Example:
A study conducted at the University of Mysore explored the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential application in antimicrobial therapies .
Interaction with Biological Macromolecules
This compound's interaction with proteins and nucleic acids poses both risks and potential therapeutic applications:
- Protein Binding: The compound can bind to proteins, potentially altering their structure and function. This interaction raises concerns regarding its safety in biomedical applications.
- Nucleic Acid Interaction: Studies suggest that this compound may interact with DNA, which could lead to mutagenic effects or influence gene expression.
Research Findings
Recent studies have focused on the synthesis of various nickel(II) thiocyanate complexes and their biological implications. For example:
- A series of complexes were synthesized using isonicotinamide as a co-ligand, revealing enhanced biological activity compared to simple this compound .
- Computational studies have provided insights into the stability and reactivity of these complexes, highlighting their potential use in drug development .
Q & A
Basic Research Questions
Q. How is nickel thiocyanate synthesized and characterized in laboratory settings?
this compound is typically synthesized by reacting nickel salts (e.g., NiCl₂) with potassium thiocyanate (KSCN) in aqueous solutions. Characterization involves:
- Infrared (IR) spectroscopy : Peaks at 2135 cm⁻¹ and 2105 cm⁻¹ confirm the presence of two non-equivalent thiocyanate ligands, indicating S- or N-bonding modes .
- Electronic spectroscopy : Bands at 578 nm and 435 nm suggest octahedral coordination around Ni²⁺, consistent with its role in forming stable complexes .
- Polarographic analysis : Irreversible reduction waves in KCl/KSCN media reveal kinetic and diffusion-controlled processes, critical for understanding redox behavior .
Q. What are the standard methods for quantifying this compound in complex matrices?
Analytical protocols include:
- Spectrophotometry : GB/T 223.26 uses thiocyanate ions to form colored complexes with molybdenum, adaptable for nickel quantification via ligand substitution .
- Gravimetric methods : Dimethylglyoxime precipitates nickel for precise gravimetric analysis (GB/T 223.25) .
- Atomic absorption spectroscopy (AAS) : Flame-AAS (GB/T 223.54) quantifies trace nickel in alloys and biological samples .
Q. What is the role of this compound in biochemical systems, particularly enzyme activity?
this compound acts as a cofactor for metalloenzymes like urease and [NiFe]-hydrogenase:
- Urease activation : Ni²⁺ ions bind to the enzyme’s active site, facilitating urea hydrolysis .
- Redox modulation : It influences cellular redox balance, inducing oxidative stress at elevated doses, which can disrupt mitochondrial function .
Q. How do environmental factors like pH affect the stability and reactivity of this compound?
- pH-dependent stability : At pH 4.75, thiocyanate masks metals (e.g., Fe, Ni) via stable complexation, reducing extraction efficiency. At pH 7.5, partial masking occurs, with nickel extraction improving due to hydrophobic adduct formation .
- Degradation : Under acidic/oxidative conditions, this compound degrades, altering its coordination chemistry and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s role as a ligand in multi-metal extraction systems?
Contradictions arise from competing ligand interactions (e.g., tartrate vs. thiocyanate):
- Buffer comparison : At pH 4.75, H₂BuEtP ligand fully masks Fe and Ni, but pH 7.5 allows selective Ni extraction (75–81% efficiency) due to thiocyanate’s salting-out effect .
- Statistical validation : Use ANOVA to differentiate significant extraction variations (e.g., Ni: p = 0.03534; Pb: p = 0.0026) across pH conditions .
Q. What advanced spectroscopic techniques are used to determine the coordination geometry of this compound complexes?
- IR spectroscopy : S-N bonding modes (2100–2135 cm⁻¹) distinguish terminal vs. bridging thiocyanate ligands .
- Electronic spectroscopy : Octahedral geometry is confirmed by d-d transition bands (e.g., ³A₂g → ³T₁g at 578 nm) .
- X-ray crystallography : Resolves polymorphic variations in coordination polymers, though not explicitly covered in evidence.
Q. What methodologies address the oxidative stress and cellular toxicity induced by this compound in in vitro studies?
- Gene expression profiling : Track metal-responsive genes (e.g., metallothioneins) via qPCR to assess detoxification pathways .
- Redox assays : Measure glutathione depletion and lipid peroxidation to quantify oxidative damage .
- Dosage optimization : Use animal models to establish thresholds (e.g., low doses support enzyme activity; high doses trigger toxicity) .
Q. How does the coordination mode (S vs. N bonding) of thiocyanate affect the electronic properties of nickel complexes?
- S-bonding : Lowers ligand field strength, shifting UV-Vis absorption to longer wavelengths. Observed in IR spectra as distinct ν(SCN) peaks .
- N-bonding : Enhances π-backbonding, stabilizing Ni²⁺ in octahedral geometries and influencing catalytic activity in asymmetric synthesis .
Q. What strategies optimize this compound’s catalytic activity in asymmetric synthesis?
- Ligand design : Chiral phosphine ligands (e.g., et,Ph-P4) tune stereoselectivity in hydroformylation reactions .
- Bimetallic systems : Meso/racemic Ni-SCN complexes improve catalytic turnover by facilitating cooperative metal interactions .
Q. How do thermodynamic and kinetic studies inform the design of this compound-based coordination polymers?
- Polarography : Irreversible reduction waves indicate kinetic barriers in electron transfer, guiding solvent/electrolyte selection .
- Thermodynamic stability constants : Measure logK values for Ni-SCN complexes to predict ligand competition in multi-metal systems .
Q. Methodological Tables
Q. Table 1. Key IR Spectral Signatures of this compound Complexes
Bonding Mode | IR Peaks (cm⁻¹) | Coordination Geometry | Reference |
---|---|---|---|
S-bonded | 2105 | Octahedral | |
N-bonded | 2135 | Octahedral |
Q. Table 2. Nickel Extraction Efficiency in Multi-Metal Systems (pH 7.5)
Thiocyanate Concentration (M) | Ni Extraction (%) | Fe Extraction (%) | Reference |
---|---|---|---|
0.001 | 81.13 | 2.37 | |
0.05 | 75.14 | <1.0 |
Properties
IUPAC Name |
nickel(2+);dithiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ni/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMILAYQDOMFU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Ni+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2NiS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929573 | |
Record name | Nickel(2+) thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13689-92-4 | |
Record name | Nickel(2+) thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nickel dithiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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